N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine
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Overview
Description
N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine is a compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a triphenylphosphoranylidene group attached to a 1H-1,2,4-triazol-3-amine moiety, making it a versatile reagent in organic synthesis and a potential candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine typically involves the reaction of triphenylphosphine with a suitable precursor of the 1H-1,2,4-triazol-3-amine. One common method is the reaction of triphenylphosphine with an acetylenic ester and an aroyl isocyanate, which generates the desired product through a multi-step process . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazole compounds.
Scientific Research Applications
N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating various transformations. Molecular targets and pathways involved depend on the specific application and reaction context, but generally include interactions with other reactive species to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
N-(triphenylphosphoranylidene)aniline: Similar in structure but with an aniline moiety instead of a triazole.
Phenyl (triphenylphosphoranylidene)succinimide: Features a succinimide group, used in different synthetic applications.
2-fluorophenyl (triphenylphosphoranylidene)succinimide: A fluorinated analog with distinct reactivity.
Uniqueness
N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine is unique due to its combination of the triazole ring and the triphenylphosphoranylidene group, which imparts specific reactivity and stability. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
triphenyl(1H-1,2,4-triazol-5-ylimino)-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4P/c1-4-10-17(11-5-1)25(18-12-6-2-7-13-18,19-14-8-3-9-15-19)24-20-21-16-22-23-20/h1-16H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQYAKYUNBUSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=NC=NN2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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